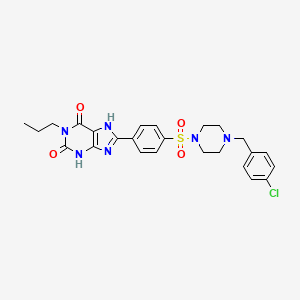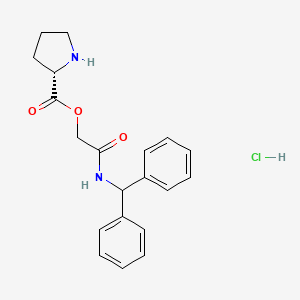
Pglu-glu dkm
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyroglutamylglutamine diketopiperazine, commonly referred to as Pglu-glu dkm, is a bioactive compound known for its unique structural properties and significant biological activities. This compound is a diketopiperazine derivative formed from the cyclization of pyroglutamic acid and glutamine. It has garnered attention in various scientific fields due to its potential therapeutic applications and role in biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyroglutamylglutamine diketopiperazine typically involves the cyclization of pyroglutamic acid and glutamine under specific conditions. One common method includes the use of peptide synthesis techniques where the amino acids are coupled and then cyclized to form the diketopiperazine ring. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of pyroglutamylglutamine diketopiperazine may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often utilizing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). The scalability of these methods ensures the efficient production of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Pyroglutamylglutamine diketopiperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the diketopiperazine ring into different reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized diketopiperazine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted diketopiperazine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Pyroglutamylglutamine diketopiperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying peptide cyclization and diketopiperazine formation.
Biology: It plays a role in understanding protein-protein interactions and enzyme catalysis.
Medicine: Pyroglutamylglutamine diketopiperazine is investigated for its potential therapeutic effects, including its role in inhibiting specific enzymes and modulating biochemical pathways.
Industry: The compound is used in the development of novel pharmaceuticals and as a building block for designing bioactive molecules
Mecanismo De Acción
The mechanism of action of pyroglutamylglutamine diketopiperazine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as phosphodiesterase-5A1 (PDE5A1), angiotensin-converting enzyme (ACE), and urease. These interactions are mediated through the binding of the compound to the active sites of these enzymes, leading to the inhibition of their catalytic activities. This inhibition can result in various physiological effects, including modulation of blood pressure, reduction of inflammation, and inhibition of microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Pyroglutamic Acid: A precursor to pyroglutamylglutamine diketopiperazine, involved in similar biochemical pathways.
Glutamine: Another precursor, playing a crucial role in protein synthesis and metabolism.
Diketopiperazines: A class of compounds with similar structural features and biological activities
Uniqueness
Pyroglutamylglutamine diketopiperazine is unique due to its specific combination of pyroglutamic acid and glutamine, resulting in distinct structural and functional properties. Its ability to inhibit multiple enzymes and modulate various biochemical pathways sets it apart from other similar compounds. Additionally, its potential therapeutic applications in medicine and industry highlight its significance in scientific research .
Propiedades
Número CAS |
151367-91-8 |
|---|---|
Fórmula molecular |
C20H23ClN2O3 |
Peso molecular |
374.86 |
Nombre IUPAC |
2-(benzhydrylamino)-2-oxoethyl L-prolinate hydrochloride |
InChI |
InChI=1S/C20H22N2O3.ClH/c23-18(14-25-20(24)17-12-7-13-21-17)22-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-6,8-11,17,19,21H,7,12-14H2,(H,22,23);1H/t17-;/m0./s1 |
Clave InChI |
LBFARVNDABEYOE-LMOVPXPDSA-N |
SMILES |
O=C(OCC(NC(C1=CC=CC=C1)C2=CC=CC=C2)=O)[C@H]3NCCC3.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Pyroglutamylglutamine diketopiperazine; Pglu-glu dkm; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


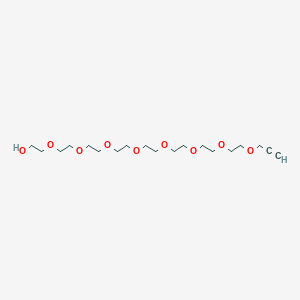
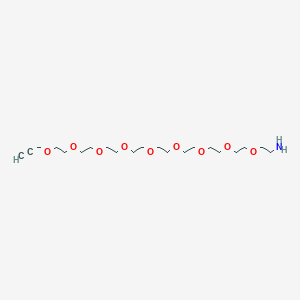

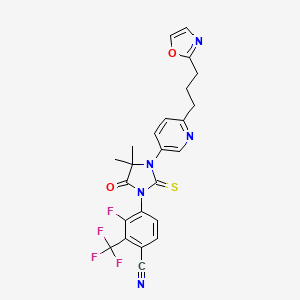

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)



